molecular formula C22H23N3O4 B6020042 1-(2-methoxyphenyl)-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine

1-(2-methoxyphenyl)-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine

Cat. No. B6020042
M. Wt: 393.4 g/mol
InChI Key: UXLZBDSSLOPHET-UHFFFAOYSA-N
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Description

1-(2-methoxyphenyl)-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine is a chemical compound that has been extensively studied due to its potential therapeutic applications. This compound is also known as MNF or MNFP, and it belongs to the class of piperazine derivatives. The aim of

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine involves the inhibition of various signaling pathways that are involved in cancer growth and progression. It has been found to inhibit the activity of the PI3K/Akt/mTOR pathway, which is known to play a crucial role in cancer cell survival and proliferation. Moreover, it has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Additionally, it has been found to reduce oxidative stress and inflammation in the brain, which can lead to neuroprotection. Moreover, it has been shown to inhibit the production of pro-inflammatory cytokines, which can help in reducing inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-methoxyphenyl)-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine in lab experiments include its high potency and specificity towards cancer cells. Moreover, it has low toxicity towards normal cells, which makes it a potential candidate for cancer therapy. However, the limitations of using this compound in lab experiments include its low solubility and stability, which can affect its efficacy and reproducibility.

Future Directions

There are several future directions for the research on 1-(2-methoxyphenyl)-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine. One direction is to investigate its potential as a therapeutic agent for other diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its mechanism of action in more detail to identify new targets for cancer therapy. Moreover, it is important to improve the synthesis method of this compound to increase its yield and purity. Finally, it is necessary to conduct more preclinical and clinical studies to evaluate the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, this compound is a promising compound that has been extensively studied for its potential therapeutic applications. Its anticancer, neuroprotective, and anti-inflammatory properties make it a potential candidate for cancer therapy and other diseases. However, more research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in humans.

Synthesis Methods

The synthesis of 1-(2-methoxyphenyl)-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine involves the reaction of 2-nitrobenzaldehyde and 2-methoxybenzylamine in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol, and the resulting product is purified through recrystallization.

Scientific Research Applications

1-(2-methoxyphenyl)-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine has been studied for its potential therapeutic applications in various fields such as cancer, neurodegenerative diseases, and inflammation. Several studies have shown that this compound exhibits anticancer properties by inhibiting the growth and proliferation of cancer cells. Moreover, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

1-(2-methoxyphenyl)-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-28-22-9-5-4-8-20(22)24-14-12-23(13-15-24)16-17-10-11-21(29-17)18-6-2-3-7-19(18)25(26)27/h2-11H,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLZBDSSLOPHET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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